

Application Notes and Protocols for NucPE1 in HeLa Cells

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Compound of Interest

Compound Name: NucPE1

Cat. No.: B560615

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These application notes provide a comprehensive guide for the use of **NucPE1** (Nuclear Peroxy Emerald 1), a fluorescent probe for detecting nuclear hydrogen peroxide (H_2O_2), in HeLa cells. This document includes detailed protocols for cell preparation, probe incubation, and imaging, as well as information on the underlying signaling pathways that can be investigated using this tool.

Introduction to NucPE1

NucPE1 is a fluorescent sensor designed to selectively accumulate in the cell nucleus and respond to changes in hydrogen peroxide levels.^{[1][2]} Upon reaction with H_2O_2 , **NucPE1** exhibits a significant increase in fluorescence emission, allowing for the sensitive detection of nuclear H_2O_2 fluxes.^[1] Its ability to localize within the nucleus makes it a valuable tool for studying the role of nuclear oxidative stress in various cellular processes, including DNA damage, cell cycle regulation, and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **NucPE1** in cellular assays.

Parameter	Value	Reference
Probe Concentration	10 μ M	[1]
Incubation Time	45 minutes	[1]
Excitation Wavelength	488 nm (confocal) / 514 nm (Ar laser)	
Emission Wavelength	~520 nm (collected between 522–554 nm)	
Storage of Stock Solution	-20°C for 1 month; -80°C for 6 months (protect from light)	

Experimental Protocols

Materials

- **NucPE1** probe
- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Hoechst 33342 (for nuclear co-staining, optional)
- Fluorescence microscope or flow cytometer

Protocol for NucPE1 Staining and Imaging of HeLa Cells

- Cell Culture:
 - Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

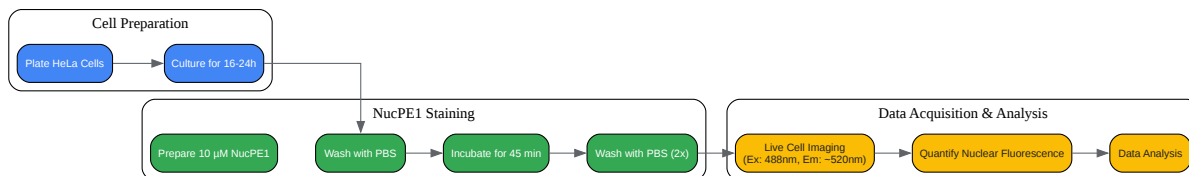
- Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 40-50% for imaging). This usually requires 16-24 hours of incubation.
- Preparation of **NucPE1** Staining Solution:
 - Prepare a stock solution of **NucPE1** in DMSO.
 - On the day of the experiment, dilute the **NucPE1** stock solution in serum-free medium to a final working concentration of 10 μ M.
- **NucPE1** Loading:
 - Remove the culture medium from the HeLa cells.
 - Wash the cells once with PBS.
 - Add the 10 μ M **NucPE1** staining solution to the cells.
 - Incubate the cells for 45 minutes at 37°C in the dark.
- Washing:
 - After incubation, remove the staining solution.
 - Wash the cells twice with PBS to remove any excess probe.
- Imaging:
 - Add fresh culture medium or PBS to the cells for imaging.
 - For live-cell imaging, use a fluorescence microscope equipped with appropriate filters.
 - Excite **NucPE1** at 488 nm and collect the emission signal around 520 nm.
 - If co-staining with a nuclear marker like Hoechst 33342, use appropriate filters for that dye as well (e.g., excitation at ~350 nm and emission at ~460 nm).

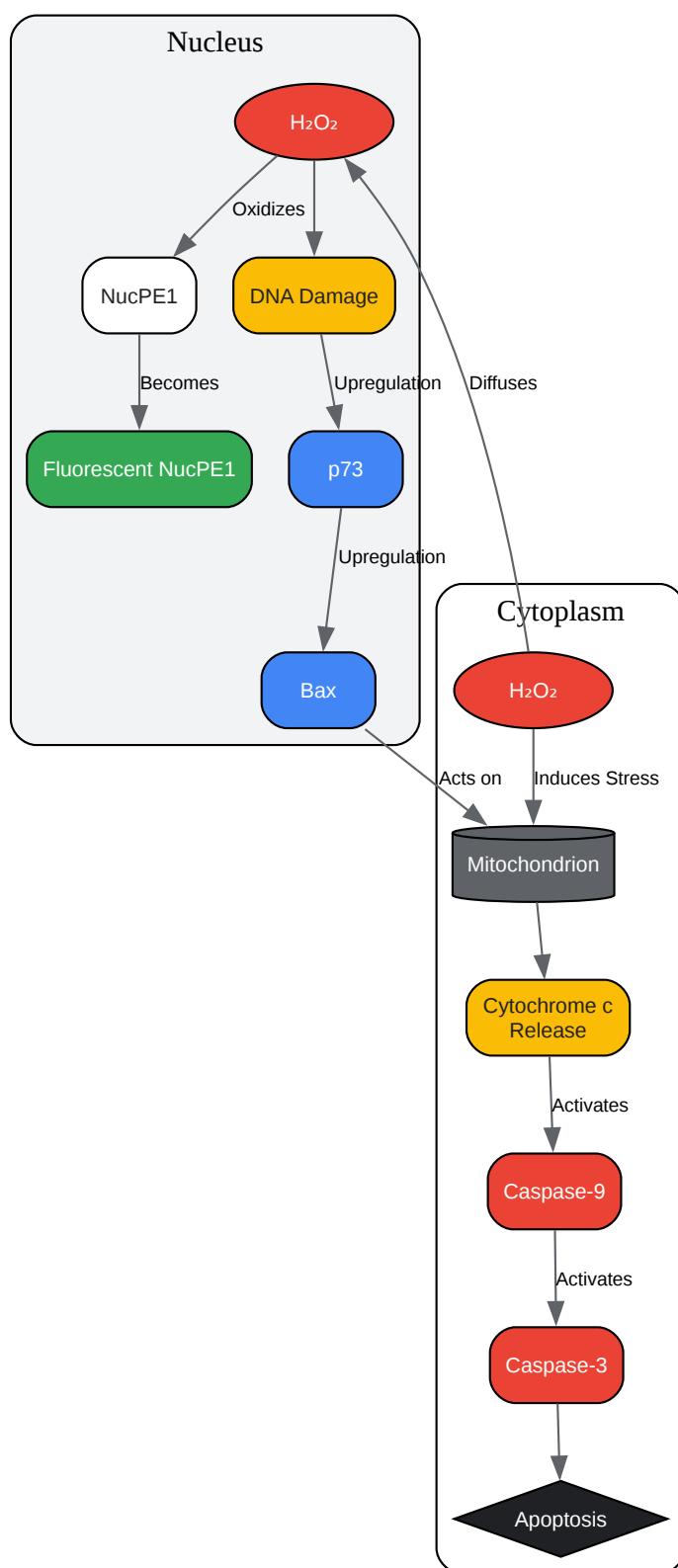
- Acquire images using identical microscope settings for all experimental conditions to ensure comparability.

Data Analysis

- Image analysis can be performed using software such as ImageJ.
- To quantify the fluorescence intensity, define a region of interest (ROI) within the nucleus of the cells.
- Measure the mean fluorescence intensity within the ROIs.
- Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the cellular fluorescence measurements.

Visualization of Workflow and Signaling Pathway





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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